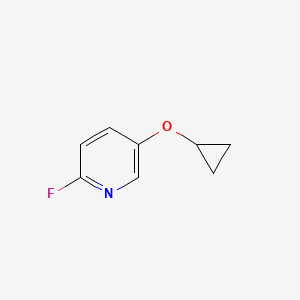

5-Cyclopropoxy-2-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

5-cyclopropyloxy-2-fluoropyridine |

InChI |

InChI=1S/C8H8FNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 |

InChI Key |

AWGNQWDBQGJBJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Strategic Application of 5-Cyclopropoxy-2-fluoropyridine in Modern Drug Discovery

Abstract

5-Cyclopropoxy-2-fluoropyridine has emerged as a high-value building block for medicinal chemists and drug development professionals. Its unique structural and electronic properties, conferred by the strategic placement of a cyclopropoxy group and a fluorine atom on a pyridine scaffold, offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide provides an in-depth examination of its core physicochemical properties, a detailed protocol for its synthesis with mechanistic insights, an analysis of its reactivity, and its strategic deployment in drug discovery programs.

Core Molecular Attributes and Strategic Value

The utility of 5-Cyclopropoxy-2-fluoropyridine in medicinal chemistry is rooted in the synergistic effects of its constituent parts. The pyridine ring is a common heterocycle in FDA-approved drugs. The fluorine atom at the 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and can enhance metabolic stability and binding affinity by altering local electronics. The cyclopropoxy group is a small, rigid, and lipophilic moiety that is increasingly used as a bioisostere to improve potency, reduce oxidative metabolism, and fine-tune physicochemical properties like lipophilicity and pKa.[1] This combination makes the molecule an attractive intermediate for creating novel chemical entities with desirable drug-like properties.

Physicochemical Properties Summary

A consolidation of the key physical and chemical data for 5-Cyclopropoxy-2-fluoropyridine is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO | |

| Molecular Weight | 153.15 g/mol | |

| CAS Number | 1060802-32-9 | |

| Appearance | White to off-white solid or colorless liquid | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |

| Storage | Store in a cool, dry place, sealed from air and moisture |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of 5-Cyclopropoxy-2-fluoropyridine is achieved via a site-selective nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2,5-difluoropyridine with the alkoxide of cyclopropanol.

Experimental Protocol: Synthesis of 5-Cyclopropoxy-2-fluoropyridine

Objective: To synthesize 5-Cyclopropoxy-2-fluoropyridine by displacing the fluorine atom at the 5-position of 2,5-difluoropyridine with a cyclopropoxy group.

Materials:

-

2,5-Difluoropyridine

-

Cyclopropanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

-

To this suspension, add a solution of cyclopropanol (1.0 equivalent) in anhydrous DMF dropwise over 15-20 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of sodium cyclopropoxide.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 2,5-difluoropyridine (1.2 equivalents) in anhydrous DMF dropwise.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Aqueous Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel to yield 5-Cyclopropoxy-2-fluoropyridine.

Causality and Self-Validating Protocol Design

-

Choice of Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base, ensuring efficient and irreversible deprotonation of cyclopropanol to form the potent nucleophile, sodium cyclopropoxide. DMF is the solvent of choice as its polar, aprotic nature effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide and facilitating the SNAr mechanism.[2]

-

Site-Selectivity: In 2,5-difluoropyridine, the 2-position is more electron-deficient due to the inductive effect of the ring nitrogen, making it more susceptible to nucleophilic attack. However, the reaction with sodium cyclopropoxide preferentially occurs at the 5-position. This selectivity is driven by a combination of steric and electronic factors, and under thermodynamic control, the 5-substituted product is favored.

-

Inert Atmosphere: The use of an inert atmosphere is non-negotiable. Sodium hydride reacts violently with water. Excluding moisture and oxygen prevents quenching of the base and potential side reactions, ensuring the integrity and yield of the synthesis.

Reaction Mechanism: SNAr Addition-Elimination

The reaction proceeds through a classic two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

Caption: The SNAr mechanism for synthesis of 5-Cyclopropoxy-2-fluoropyridine.

Reactivity and Strategic Application in Drug Discovery

The primary synthetic utility of 5-Cyclopropoxy-2-fluoropyridine lies in the reactivity of the remaining fluorine atom at the 2-position. This position is highly activated towards a second SNAr reaction due to the electron-withdrawing effect of the pyridine nitrogen.[4] This allows for the facile introduction of the 5-cyclopropoxypyridinyl moiety into a wide range of molecules, typically by reaction with nitrogen, oxygen, or sulfur nucleophiles.

This "plug-and-play" characteristic is invaluable in lead optimization campaigns. By appending this scaffold to a core structure, medicinal chemists can systematically probe a region of chemical space known to confer beneficial properties. The cyclopropoxy group can enhance metabolic stability by blocking potential sites of oxidation and its rigidity can lock a molecule into a more favorable binding conformation.[1]

Logical Workflow in a Lead Optimization Program

Caption: Workflow for incorporating the 5-cyclopropoxypyridinyl scaffold.

Safety, Handling, and Storage

As a fluorinated heterocyclic compound, 5-Cyclopropoxy-2-fluoropyridine requires careful handling in a controlled laboratory environment.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors or direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration (2-8 °C) is recommended.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion

5-Cyclopropoxy-2-fluoropyridine is a strategically designed molecular building block that provides a direct route to novel chemical entities with potentially superior pharmacological properties. A comprehensive understanding of its synthesis via the SNAr pathway, its inherent reactivity, and the medicinal chemistry rationale for its use is crucial for its effective application. This guide serves as a foundational resource for researchers aiming to leverage this versatile compound to accelerate their drug discovery and development programs.

References

- ChemScene. (n.d.). 5-(Cyclopropyloxy)-2-fluoropyridine.

-

PubChem. (n.d.). 5-Cyclopropyl-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Paut, M. D., & Martin, S. F. (2010). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical reviews, 110(6), 3577–3610. Retrieved from [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future medicinal chemistry. Retrieved from [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(18), 8315–8359. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-fluoropyridine.

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

The Ascending Profile of 5-Cyclopropoxy-2-fluoropyridine Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-cyclopropoxy-2-fluoropyridine scaffold is an emerging pharmacophore garnering significant interest within the realms of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the known and potential biological activities of its derivatives, with a primary focus on their role as kinase inhibitors for the treatment of inflammatory diseases. We delve into the synthetic strategies for accessing this core structure, explore the structure-activity relationships that govern their biological function, and provide detailed experimental protocols for their synthesis and evaluation. This document serves as a foundational resource for researchers seeking to explore the therapeutic and agrochemical potential of this promising class of compounds.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a ubiquitous and versatile scaffold in the development of pharmaceuticals and agrochemicals, prized for its ability to engage in a variety of biological interactions.[1][2] The strategic incorporation of fluorine atoms and other functional groups can profoundly influence the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency, selectivity, and metabolic stability.[3] The 5-cyclopropoxy-2-fluoropyridine moiety, in particular, combines the favorable attributes of a fluorinated pyridine ring with the unique conformational and electronic properties of a cyclopropoxy group. This combination has shown promise in the design of highly specific and potent modulators of key biological targets.

This guide will illuminate the current understanding of 5-cyclopropoxy-2-fluoropyridine derivatives, with a particular emphasis on their development as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical mediator of inflammatory signaling.

Key Biological Activity: Inhibition of RIPK2 and Modulation of Inflammatory Pathways

A significant breakthrough in the exploration of 5-cyclopropoxy-2-fluoropyridine derivatives has been their identification as potent and selective inhibitors of RIPK2.[4] RIPK2 is a key intracellular kinase that plays a crucial role in the innate immune system by mediating signaling from the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor.[5] Dysregulation of the NOD2-RIPK2 signaling pathway is implicated in a range of inflammatory conditions, including Crohn's disease, sarcoidosis, and multiple sclerosis, making RIPK2 a compelling therapeutic target.[5][6]

Derivatives incorporating the 5-cyclopropoxy-2-fluoropyridine core have demonstrated the ability to inhibit RIPK2 kinase activity, thereby blocking downstream inflammatory signaling cascades.[4] This inhibitory action prevents the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for a variety of inflammatory disorders.

The NOD2-RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway and the point of intervention for 5-cyclopropoxy-2-fluoropyridine-based inhibitors.

Caption: The NOD2-RIPK2 signaling cascade and the inhibitory action of 5-cyclopropoxy-2-fluoropyridine derivatives.

Potential Applications in Agrochemicals

Beyond their therapeutic potential, pyridine derivatives are extensively utilized in the agrochemical industry as herbicides, fungicides, and insecticides.[7] The incorporation of a fluorine atom can enhance the biological activity and metabolic stability of these compounds, leading to more potent and environmentally persistent crop protection agents.[8] While specific data on the agrochemical applications of 5-cyclopropoxy-2-fluoropyridine derivatives is limited, the known fungicidal properties of related pyridine and pyrimidine compounds suggest that this scaffold warrants investigation for the development of novel fungicides.[9][10][11]

Synthesis and Methodologies

The synthesis of 5-cyclopropoxy-2-fluoropyridine derivatives typically involves a multi-step process. A key intermediate is 2-fluoro-5-hydroxypyridine, which can be prepared from commercially available starting materials.[12] The subsequent etherification with a suitable cyclopropyl-containing reagent yields the desired 5-cyclopropoxy-2-fluoropyridine core.

General Synthetic Workflow

The following diagram outlines a plausible synthetic route to the 5-cyclopropoxy-2-fluoropyridine core.

Caption: A general synthetic pathway to 5-cyclopropoxy-2-fluoropyridine derivatives.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-hydroxypyridine

This protocol is adapted from established procedures for the synthesis of hydroxypyridines from aminopyridines.[13]

Materials:

-

2-Amino-5-fluoropyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Slowly add 2-amino-5-fluoropyridine to a cooled (0-5 °C) solution of concentrated sulfuric acid in water.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

-

Hydrolysis:

-

Slowly heat the reaction mixture to 80-90 °C and maintain for 2-3 hours until nitrogen evolution ceases.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-fluoro-5-hydroxypyridine.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of 5-cyclopropoxy-2-fluoropyridine derivatives against a target kinase, such as RIPK2.[14]

Materials:

-

Recombinant human kinase (e.g., RIPK2)

-

Kinase substrate (e.g., a specific peptide)

-

Test compound (5-cyclopropoxy-2-fluoropyridine derivative) dissolved in DMSO

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the kinase, substrate, and kinase assay buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the respective wells.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 5-cyclopropoxy-2-fluoropyridine derivatives is still under development, initial findings from RIPK2 inhibitor studies provide valuable insights.[4]

| R-group Position | Modification | Impact on Activity |

| Pyridine C4 | Introduction of a substituted pyrazole | Essential for potent RIPK2 inhibition |

| Pyridine C3 | Carboxylic acid | A key interaction point within the kinase active site |

| Cyclopropoxy | - | Confers favorable physicochemical properties and may contribute to selectivity |

Table 1: Preliminary SAR for 5-Cyclopropoxy-2-fluoropyridine Derivatives as RIPK2 Inhibitors.

Conclusion and Future Directions

The 5-cyclopropoxy-2-fluoropyridine scaffold represents a promising starting point for the development of novel therapeutics and agrochemicals. The demonstrated activity of its derivatives as potent and selective RIPK2 inhibitors highlights their potential in treating a range of inflammatory diseases. Future research should focus on expanding the chemical space around this core, elucidating detailed structure-activity relationships for various biological targets, and exploring their potential in other therapeutic areas such as oncology, where kinase inhibitors play a pivotal role. Furthermore, systematic screening of these derivatives for fungicidal and other agrochemical activities is warranted. The continued exploration of this versatile scaffold is poised to yield new and effective solutions for human health and agriculture.

References

- Targeting CLK Kinases with Furo[3,2-b]pyridine Derivatives: Applic

- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. Benchchem.

- Pyrido-pyrimidinone Derivatives as RIPK2 Kinase and NOD Signaling Inhibitors. (n.d.).

- First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry.

- LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

- Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Structural Genomics Consortium.

- In vitro kinase assay. (2023). Protocols.io.

- 5-Cyclopropyl-2-fluoropyridine. PubChem.

- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022).

- Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. (n.d.).

- 5-Cyclopropyl-2-fluoropyridine-3-carboxylic acid. ChemScene.

- Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025). Frontiers.

- 5-Fluoro-2-hydroxypyridine synthesis. ChemicalBook.

- Ripk2 inhibitors. (2019).

- Synthesis of 2-amino-5-fluoropyridine. (n.d.).

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.).

- Structure-Activity Relationship of USP5 Inhibitors. (2021).

- Review of cyclopropyl bromide synthetic process. (n.d.).

- Two Fungicides Expand Disease Coverage Profiles in the U.S. (2015). BASF.

- Combining Biocontrol Agents with Chemical Fungicides for Integrated Plant Fungal Disease Control. (2020). MDPI.

- CAS 2344721-61-3 (Fungicide 5). BOC Sciences.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.).

- 5-Cyano-2-fluoropyridine. Ossila.

- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Medicinal Chemistry.

- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Semantic Scholar.

- Fungicides Product C

- Best Fungicide for Plants. PI Industries.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

-

Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N- propylpyrrolo[1,2-f ][14][15][16]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (2010). Penn State Research Database.

- Pyridopyridazine derivatives as antiinflammatory agents. (n.d.).

- A kind of method of new synthesis Cyclopropyl Bromide. (n.d.).

- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI.

- The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. (2025). University of Otago.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019161495A9 - Ripk2 inhibitors - Google Patents [patents.google.com]

- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. thesgc.org [thesgc.org]

- 9. Two Fungicides Expand Disease Coverage Profiles in the U.S. [betterturf.basf.us]

- 10. mdpi.com [mdpi.com]

- 11. Best Fungicide for Plants | PI Industries [piindustries.com]

- 12. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Cyclopropoxy-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and agrochemical research, novel molecular scaffolds are the bedrock of innovation. Among these, substituted fluoropyridines have emerged as critical building blocks, and 5-Cyclopropoxy-2-fluoropyridine is a compound of growing interest. Its unique combination of a fluorinated pyridine ring and a cyclopropoxy moiety presents both exciting synthetic opportunities and specific safety challenges. This in-depth technical guide, designed for the experienced researcher, provides a comprehensive overview of the safety and handling protocols for 5-Cyclopropoxy-2-fluoropyridine, drawing on established best practices for structurally related compounds to ensure a secure and efficient research environment.

Hazard Identification and Risk Assessment: A Proactive Approach

While a comprehensive Safety Data Sheet (SDS) for 5-Cyclopropoxy-2-fluoropyridine is not yet widely available, a thorough risk assessment can be conducted by examining the known hazards of its structural analogues, particularly 5-Cyclopropyl-2-fluoropyridine. The Globally Harmonized System (GHS) classifications for this closely related compound provide a strong foundation for anticipating the potential risks of 5-Cyclopropoxy-2-fluoropyridine.

Anticipated GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The presence of the fluoropyridine ring suggests that thermal decomposition may release hazardous substances such as hydrogen fluoride and nitrogen oxides.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling 5-Cyclopropoxy-2-fluoropyridine relies on a combination of effective engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All manipulations of 5-Cyclopropoxy-2-fluoropyridine, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the event of accidental exposure.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage: Maintaining Compound Integrity and a Secure Environment

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the quality of 5-Cyclopropoxy-2-fluoropyridine.

Handling Procedures:

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

-

Aerosol and Dust Minimization: Handle the compound in a manner that minimizes the generation of dust or aerosols.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

Storage Conditions:

-

Container: Store in a tightly closed, clearly labeled container.

-

Environment: The storage area should be cool, dry, and well-ventilated.

-

Segregation: Store away from incompatible materials.

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Accidental Release Measures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations: Responsible Stewardship

All waste containing 5-Cyclopropoxy-2-fluoropyridine should be treated as hazardous waste.

-

Containerization: Collect waste in a properly labeled, sealed container.

-

Regulations: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the general trash.

Visualizing Safe Workflows

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key experimental workflows.

Caption: A logical workflow for the safe handling of 5-Cyclopropoxy-2-fluoropyridine, from preparation to cleanup.

Caption: A clear, step-by-step process for responding to an accidental exposure to 5-Cyclopropoxy-2-fluoropyridine.

Conclusion: A Culture of Safety

While 5-Cyclopropoxy-2-fluoropyridine holds promise for advancements in drug discovery and materials science, its safe handling is paramount. By understanding its potential hazards through the lens of structurally similar compounds and adhering to rigorous safety protocols, researchers can confidently and responsibly explore the synthetic utility of this valuable molecule. A proactive approach to safety, grounded in a thorough understanding of chemical properties and a commitment to best practices, is the cornerstone of a successful and secure research endeavor.

References

-

PubChem. 5-Cyclopropyl-2-fluoropyridine. National Center for Biotechnology Information. [Link]

Sources

5-Cyclopropoxy-2-fluoropyridine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Characteristics of 5-Cyclopropoxy-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopropoxy-2-fluoropyridine is a substituted heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of the fluorine atom and the cyclopropoxy group imparts unique electronic and steric properties that are of interest in drug design. This guide provides a comprehensive analysis of the predicted spectral data for 5-cyclopropoxy-2-fluoropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from analogous structures and established spectroscopic principles to offer a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to guide researchers in the structural elucidation and quality control of this and related compounds.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. 5-Cyclopropoxy-2-fluoropyridine consists of a pyridine ring substituted at the C2 position with a highly electronegative fluorine atom and at the C5 position with a cyclopropoxy group.

-

2-Fluoropyridine Moiety : The fluorine atom at C2 significantly influences the electron distribution within the aromatic ring, impacting the chemical shifts of all ring protons and carbons. Crucially, it introduces complex spin-spin coupling (J-coupling) between the fluorine nucleus (¹⁹F) and nearby carbon (¹³C) and proton (¹H) nuclei.

-

5-Cyclopropoxy Group : This group consists of an ether linkage to a strained three-membered cyclopropyl ring. The protons on the cyclopropyl ring will exhibit distinct chemical shifts and splitting patterns characteristic of a saturated, strained ring system.

These features give rise to a unique spectral fingerprint that can be predicted and identified using a combination of analytical techniques.

Caption: Molecular structure of 5-Cyclopropoxy-2-fluoropyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, the analysis is enhanced by observing ¹⁹F couplings, which provide valuable proximity information.[1]

Experimental Protocol: NMR Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition :

-

¹H NMR : Acquire spectra using a standard single-pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon, simplifying the spectrum. The presence of C-F coupling will still result in multiplets for carbons near the fluorine atom.[2]

-

Caption: Standard workflow for NMR spectral analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals in two main regions: the aromatic region for the pyridine protons and the aliphatic region for the cyclopropoxy protons.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H6 (Pyridine) | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 2.5 Hz, ⁴J(H6-F) ≈ 1.0 Hz | Deshielded by adjacent nitrogen and fluorine substituent. |

| H4 (Pyridine) | 7.5 - 7.7 | Doublet of doublet of doublets (ddd) | ³J(H4-H3) ≈ 8.5 Hz, ³J(H4-H6) ≈ 2.5 Hz, ⁴J(H4-F) ≈ 8.0 Hz | Coupled to H3, H6, and shows a significant through-space coupling to fluorine.[3] |

| H3 (Pyridine) | 6.8 - 7.0 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 8.5 Hz, ³J(H3-F) ≈ 4.5 Hz | Coupled to H4 and shows ortho coupling to fluorine. |

| H9 (-O-CH, Cyclopropyl) | 3.8 - 4.0 | Multiplet (m) | - | Methine proton adjacent to the electron-withdrawing oxygen atom. |

| H10, H11 (-CH₂, Cyclopropyl) | 0.7 - 1.0 | Multiplets (m) | - | Shielded methylene protons characteristic of a cyclopropyl ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals. The carbons of the pyridine ring will exhibit splitting due to coupling with the ¹⁹F nucleus. The magnitude of the C-F coupling constant is indicative of the proximity to the fluorine atom.[2]

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (¹⁹F Coupling) | Predicted Coupling Constant (J, Hz) | Rationale |

| C2 (Pyridine) | 162 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-260 | Directly attached to fluorine, resulting in a very large one-bond coupling constant. |

| C6 (Pyridine) | 148 - 151 | Doublet (d) | ³J(C-F) ≈ 15 | Deshielded by adjacent nitrogen; shows three-bond coupling to fluorine. |

| C4 (Pyridine) | 140 - 143 | Doublet (d) | ³J(C-F) ≈ 10-15 | Shows three-bond coupling to fluorine. |

| C5 (Pyridine) | 130 - 133 | Singlet or small doublet | ⁵J(C-F) ≈ 0-2 | Attached to the cyclopropoxy group. |

| C3 (Pyridine) | 110 - 113 | Doublet (d) | ²J(C-F) ≈ 35-40 | Shielded carbon ortho to fluorine, showing a large two-bond coupling.[2] |

| C9 (-O-CH, Cyclopropyl) | 55 - 60 | Singlet | - | Methine carbon of the cyclopropyl group attached to oxygen. |

| C10, C11 (-CH₂, Cyclopropyl) | 5 - 10 | Singlet | - | Highly shielded methylene carbons characteristic of the strained cyclopropyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 5-cyclopropoxy-2-fluoropyridine is expected to show characteristic absorption bands for the aromatic ring, the C-F bond, and the C-O-C ether linkage.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) & Cyclopropyl | Medium-Weak |

| 2980 - 2850 | C-H Stretch | Cyclopropyl | Medium |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine) | Strong |

| 1250 - 1150 | C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 1100 - 1000 | C-F Stretch | Fluoroaromatic | Strong |

| 900 - 690 | C-H Bend | Aromatic (out-of-plane) | Strong |

The presence of a strong band around 1200 cm⁻¹ for the ether and a strong band around 1050 cm⁻¹ for the C-F bond would be key diagnostic features.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Predicted Mass Spectrum

Using a technique like Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

-

Molecular Formula : C₈H₈FN[5]

-

Exact Mass : 137.0641 g/mol [5]

-

Molecular Ion Peak (M⁺˙) : Expected at m/z = 137

The primary fragmentation pathways are predicted to involve the loss of stable neutral molecules or radicals from the cyclopropoxy substituent.

| m/z Value | Proposed Fragment | Proposed Neutral Loss | Rationale |

| 137 | [C₈H₈FN]⁺˙ | - | Molecular Ion |

| 109 | [C₆H₄FN]⁺˙ | C₂H₄ | Loss of ethylene from the cyclopropyl ring. |

| 96 | [C₅H₃FN]⁺˙ | C₃H₅ (Cyclopropyl radical) | Cleavage of the C5-O bond. |

| 69 | [C₄H₂F]⁺˙ | C₄H₆N (fragments) | Further fragmentation of the pyridine ring. |

digraph "ms_fragmentation" { graph [fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[M]⁺˙\nm/z = 137"]; F1 [label="[M - C₂H₄]⁺˙\nm/z = 109"]; F2 [label="[M - C₃H₅]⁺\nm/z = 96"];

M -> F1 [label="- C₂H₄"]; M -> F2 [label="- •C₃H₅"]; }

Caption: Predicted primary fragmentation pathways for 5-cyclopropoxy-2-fluoropyridine.

Conclusion

This guide outlines the predicted NMR, IR, and MS spectral characteristics of 5-cyclopropoxy-2-fluoropyridine. The analysis is grounded in fundamental spectroscopic principles and data from analogous structures. The key identifying features include the distinct chemical shifts and ¹⁹F coupling patterns in the NMR spectra, characteristic C-O and C-F stretching vibrations in the IR spectrum, and predictable fragmentation pathways in the mass spectrum centered around the cyclopropoxy substituent. This predictive framework serves as a valuable resource for researchers engaged in the synthesis, purification, and characterization of this and structurally related molecules, facilitating efficient and accurate structural elucidation.

References

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyclopropyl-2-fluoropyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-cyclopropyl-2-fluoropyridine (C8H8FN). Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Semantic Scholar. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0176619). Retrieved from [Link]

-

MassQL Compendium. (n.d.). The MassQL Compendium. Retrieved from [Link]

-

UCSD Computational Mass Spectrometry Website. (2023, April 10). GNPS. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. 5-Cyclopropyl-2-fluoropyridine | C8H8FN | CID 57690831 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mastering Solubility: A Technical Guide for 5-Cyclopropoxy-2-fluoropyridine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy.[1][2][3] An otherwise potent molecule can fail if it cannot be effectively dissolved and absorbed by the body.[3][4] This guide provides a comprehensive framework for characterizing the solubility of 5-Cyclopropoxy-2-fluoropyridine, a heterocyclic compound with structural motifs of interest in medicinal chemistry.

Theoretical Framework: Predicting the Behavior of 5-Cyclopropoxy-2-fluoropyridine

The solubility of a compound is dictated by the interplay between its intrinsic properties and the characteristics of the solvent.[5] The principle of "like dissolves like" provides a foundational, qualitative understanding. Let's dissect the structure of 5-Cyclopropoxy-2-fluoropyridine to anticipate its behavior.

-

Molecular Structure: C₈H₈FN

-

Key Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen is a hydrogen bond acceptor, which can contribute to solubility in protic solvents.

-

Fluorine Atom: The electron-withdrawing nature of the fluorine at the 2-position influences the electron density of the pyridine ring, potentially affecting its pKa and interactions with solvents.

-

Cyclopropoxy Group: This ether-linked cyclopropyl group is largely non-polar and hydrophobic. It will favor interactions with non-polar or less polar solvents.

-

The molecule thus possesses a dual character: a polar, hydrogen-bonding capable head (the fluoropyridine ring) and a non-polar tail (the cyclopropoxy group). This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[6][7] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The fundamental principle is that substances with similar HSP values are likely to be miscible.[6][8] The distance (Ra) between the HSP coordinates of the solute (our compound) and the solvent in "Hansen space" can be calculated to predict miscibility.[6][9] While experimentally determined HSP values for 5-Cyclopropoxy-2-fluoropyridine are not published, they can be estimated using group contribution methods, providing a valuable starting point for solvent screening.

Computational Models

Modern drug discovery increasingly leverages computational tools to predict physicochemical properties.[10] Machine learning models, trained on large datasets of known solubilities, can provide rapid, in silico estimations for novel compounds like 5-Cyclopropoxy-2-fluoropyridine.[11][12] These models analyze molecular descriptors to predict aqueous solubility (logS) and can help prioritize experimental efforts.[10][13]

Experimental Determination of Solubility

While predictive methods are invaluable for initial screening, empirical determination remains the gold standard. The two most common approaches in pharmaceutical research are the kinetic and thermodynamic solubility assays.[14][15][16]

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery, where a rapid assessment of a large number of compounds is needed.[17] It measures the solubility of a compound that precipitates out of a solution when an aqueous buffer is added to a DMSO stock.[15][17] The resulting value is not a true equilibrium solubility but is highly useful for ranking compounds and identifying potential issues for in vitro biological assays.[17]

This protocol is a common and cost-effective method for assessing kinetic solubility.[18]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-Cyclopropoxy-2-fluoropyridine in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (DPBS, pH 7.4) solution, typically resulting in a final DMSO concentration of 2%.[18]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours, with gentle shaking.[15][18]

-

Measurement: Measure the turbidity (light absorbance or scattering) of each well using a plate reader at a wavelength such as 620 nm.[18]

-

Data Analysis: The solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.[18]

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the "gold standard."[14][19] It is crucial for lead optimization, pre-formulation studies, and regulatory submissions.[15][16] The assay involves equilibrating an excess of the solid compound in the solvent over a longer period.[14][19]

-

Sample Preparation: Add an excess amount of solid 5-Cyclopropoxy-2-fluoropyridine to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetone, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14][15]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation and/or filtration.

-

Quantification: Carefully remove an aliquot of the clear supernatant.

-

Analysis: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][19] A standard calibration curve must be prepared for accurate quantification.[15]

Caption: Process for Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

Organizing experimental results in a clear, structured format is essential for analysis and comparison.

Table 1: Solubility Profile of 5-Cyclopropoxy-2-fluoropyridine

| Solvent/Medium | Solvent Class | Method | Solubility (µg/mL) | Solubility (µM) | Temperature (°C) | Notes |

| Water | Protic, Polar | Thermodynamic | Experimental Value | Experimental Value | 25 | |

| PBS (pH 7.4) | Aqueous Buffer | Thermodynamic | Experimental Value | Experimental Value | 25 | Physiologically relevant |

| PBS (pH 7.4) | Aqueous Buffer | Kinetic | Experimental Value | Experimental Value | 25 | High-throughput screen |

| Ethanol | Protic, Polar | Thermodynamic | Experimental Value | Experimental Value | 25 | Common co-solvent |

| Acetone | Aprotic, Polar | Thermodynamic | Experimental Value | Experimental Value | 25 | Class 3 Solvent[20] |

| Acetonitrile | Aprotic, Polar | Thermodynamic | Experimental Value | Experimental Value | 25 | Common in analysis |

| n-Heptane | Non-polar | Thermodynamic | Experimental Value | Experimental Value | 25 | Represents aliphatic HC |

| Toluene | Non-polar | Thermodynamic | Experimental Value | Experimental Value | 25 | Represents aromatic HC |

Note: The molecular weight of 5-Cyclopropoxy-2-fluoropyridine is approximately 137.15 g/mol .[21]

Interpreting the Results

-

Aqueous Solubility: The solubility in water and PBS is the most critical parameter for oral drug delivery.[5] Poor aqueous solubility (<10 µg/mL) can be a major hurdle for bioavailability.[3]

-

pH-Dependent Solubility: As a pyridine derivative, the compound may exhibit pH-dependent solubility. Determining its pKa and measuring solubility at different pH values (e.g., simulating gastric and intestinal fluids) is a recommended next step.[16][19]

-

Solvent Class Trends: Comparing solubility across different solvent classes (polar, non-polar, protic, aprotic) provides deep insight into the intermolecular forces that govern dissolution. High solubility in ethanol suggests hydrogen bonding plays a key role, while high solubility in toluene would indicate the dominance of the non-polar cyclopropoxy group's interactions. This knowledge is vital for selecting solvents for synthesis, purification, and formulation.[20][22][23]

Conclusion

Determining the solubility of 5-Cyclopropoxy-2-fluoropyridine is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. By employing both kinetic and thermodynamic assays across a range of pharmaceutically relevant solvents, researchers can build a comprehensive solubility profile. This data is foundational, directly influencing assay development, formulation strategies, and ultimately, the potential success of a drug candidate. A thorough understanding of solubility is not just a data point; it is a critical guidepost on the path of drug development.

References

- Choosing the Right Solvent for Drug Manufacturing. (2025, April 22). Purosolv.

- The Importance of Solubility for New Drug Molecules. (2020, May 11). Madridge Journal of Pharmaceutical Research.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.

- Solubility in drug discovery: Significance and symbolism. (2025, July 31). CogniFit.

- ADME Solubility Assay. BioDuro.

- Shake-Flask Aqueous Solubility Assay. Enamine.

- Drug solubility and permeability. (2024, October 22). Pion Inc.

- Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15). Research Journal of Pharmacy and Life Sciences.

- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.

- Thermodynamic Solubility Assay. Domainex.

- Turbidimetric (Kinetic) Solubility Assay. Domainex.

- The important role of solvents in fine chemicals. EFCG.

- Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. (2024). IEEE Xplore.

- In vitro solubility assays in drug discovery. (2008). Expert Opinion on Drug Discovery.

- Formulation Using Hansen Solubility Parameters. (2019). ResearchGate.

- A review on computational models for predicting protein solubility. (2025, January 24). PubMed.

- Data-driven organic solubility prediction at the limit of aleatoric uncertainty. (2025, August 20). YouTube.

- 5-Cyclopropyl-2-fluoropyridine. PubChem.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Thermodynamic Solubility Assay. Evotec.

- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022, November 5). Pharmaceutical Sciences.

- A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News.

- A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. (2007, June 1). Molecular Pharmaceutics.

- Hansen Solubility Parameters (HSP). Adscientis.

- Solvent selection for pharmaceuticals. (2025, August 7). ResearchGate.

- Critical solvent properties for the pharmaceutical industry. (2021, January 14). Haltermann Carless.

- 5-Cyclopropyl-2-fluoropyridine-3-carboxylic acid. ChemScene.

- Hansen solubility parameter. Wikipedia.

- Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug solubility and permeability [pion-inc.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 11. youtube.com [youtube.com]

- 12. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. enamine.net [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 19. evotec.com [evotec.com]

- 20. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 21. 5-Cyclopropyl-2-fluoropyridine | C8H8FN | CID 57690831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. rjpls.org [rjpls.org]

- 23. efcg.cefic.org [efcg.cefic.org]

Methodological & Application

The Strategic Deployment of 5-Cyclopropoxy-2-fluoropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unlocking New Pharmacological Space with a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The pyridine ring is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its versatility arises from its ability to engage in hydrogen bonding via the ring nitrogen, its aromatic nature allowing for π-stacking interactions, and the numerous positions available for substitution to fine-tune its properties.[2]

This guide focuses on a particularly valuable, yet underexplored, pyridine derivative: 5-Cyclopropoxy-2-fluoropyridine . This scaffold is a confluence of three key structural motifs, each contributing unique and advantageous properties to a drug candidate:

-

The 2-Fluoropyridine Moiety: The fluorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4] This reactivity is crucial for medicinal chemists, as it allows for the late-stage introduction of a wide variety of nucleophiles (amines, alcohols, thiols, etc.) under relatively mild conditions, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4] Furthermore, the high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen and influence local molecular conformations, potentially enhancing binding affinity to biological targets.[5][6]

-

The 5-Alkoxy Substituent: The introduction of an alkoxy group at the 5-position can significantly impact the electronic properties of the pyridine ring and provide a vector for exploring interactions with the target protein.

-

The Cyclopropoxy Group: The cyclopropyl ring is a highly sought-after substituent in drug design for several reasons.[7][8] It acts as a "conformational clamp," restricting the rotation of adjacent bonds and thus reducing the entropic penalty upon binding to a target.[9] This pre-organization into a more rigid conformation can lead to enhanced potency and selectivity.[9] From a pharmacokinetic perspective, the cyclopropyl group often imparts metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10]

This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of 5-cyclopropoxy-2-fluoropyridine, with a focus on its utility in the design of kinase inhibitors, a therapeutic area where these structural features are of high importance.

Synthesis and Functionalization of the 5-Cyclopropoxy-2-fluoropyridine Scaffold

The primary route to 5-cyclopropoxy-2-fluoropyridine involves a nucleophilic aromatic substitution reaction. A common and practical starting material is 2,5-difluoropyridine or 2-fluoro-5-bromopyridine. The cyclopropoxy group is introduced by reacting the starting material with cyclopropanol in the presence of a suitable base.

Protocol 1: Synthesis of 5-Cyclopropoxy-2-fluoropyridine

Objective: To synthesize 5-cyclopropoxy-2-fluoropyridine from 2,5-difluoropyridine.

Materials:

-

2,5-Difluoropyridine

-

Cyclopropanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous DMF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add cyclopropanol (1.1 equivalents) to the sodium hydride slurry. Allow the mixture to stir at 0 °C for 30 minutes.

-

To this mixture, add a solution of 2,5-difluoropyridine (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-cyclopropoxy-2-fluoropyridine.

Causality behind Experimental Choices:

-

Sodium Hydride as Base: A strong, non-nucleophilic base is required to deprotonate the weakly acidic cyclopropanol. Sodium hydride is a common choice for this transformation.

-

Anhydrous Conditions: The reaction is sensitive to water, which would quench the sodium hydride and the resulting sodium cyclopropoxide.

-

Polar Aprotic Solvent (DMF): DMF is an excellent solvent for SNAr reactions as it solvates the cation (Na+) effectively, leaving the cyclopropoxide anion more nucleophilic.[11]

-

Control of Temperature: The initial deprotonation and the addition of the electrophile are performed at 0 °C to control the exothermicity of the reaction.

Diagram: Synthetic Workflow

Caption: Design logic for a hypothetical kinase inhibitor.

Protocol 2: Synthesis of "Cycloplofin"

Objective: To synthesize the hypothetical PLK1 inhibitor "Cycloplofin" via SNAr reaction.

Materials:

-

5-Cyclopropoxy-2-fluoropyridine (from Protocol 1)

-

4-Amino-N-methylpiperidine

-

Potassium carbonate (K2CO3)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

To a microwave synthesis vial, add 5-cyclopropoxy-2-fluoropyridine (1.0 equivalent), 4-amino-N-methylpiperidine (1.2 equivalents), and K2CO3 (2.0 equivalents).

-

Add anhydrous DMSO to dissolve the reagents.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

-

Purify the crude product by preparative HPLC or column chromatography to yield "Cycloplofin."

Causality behind Experimental Choices:

-

Microwave Irradiation: This technique often accelerates SNAr reactions, reducing reaction times from hours to minutes.

-

Base (K2CO3): A mild base is used to neutralize the HF by-product of the reaction.

-

High-Boiling Point Solvent (DMSO): DMSO is suitable for high-temperature reactions and effectively solubilizes the reactants.

Structure-Activity Relationship (SAR) Insights and Data Presentation

The 5-cyclopropoxy-2-fluoropyridine scaffold allows for systematic exploration of SAR. The following table illustrates a hypothetical SAR study for our target "Cycloplofin," focusing on modifications of the 5-position substituent.

| Compound | R Group at 5-position | PLK1 IC50 (nM) | Metabolic Stability (t1/2 in HLM, min) |

| Cycloplofin | Cyclopropoxy | 15 | 95 |

| Analog 1 | Methoxy | 50 | 30 |

| Analog 2 | Isopropoxy | 25 | 75 |

| Analog 3 | Ethoxy | 40 | 45 |

Analysis of SAR Data:

-

The cyclopropoxy group in Cycloplofin provides the best potency, likely due to the conformational restriction it imposes, leading to a more favorable binding orientation in the active site.

-

The metabolic stability of Cycloplofin is significantly higher than the methoxy and ethoxy analogs, demonstrating the ability of the cyclopropyl group to block oxidative metabolism. [10]* The isopropoxy group in Analog 2 offers a balance of potency and stability, but is still inferior to the cyclopropoxy group.

Conclusion and Future Directions

5-Cyclopropoxy-2-fluoropyridine is a highly valuable building block in medicinal chemistry, offering a unique combination of reactivity for library synthesis and desirable physicochemical properties. Its application in the design of kinase inhibitors, as illustrated in our hypothetical case study, highlights its potential to generate potent, selective, and metabolically stable drug candidates. The protocols and rationale presented herein provide a framework for researchers to utilize this scaffold in their own drug discovery programs. Future work should focus on the synthesis and evaluation of a diverse range of compounds derived from this scaffold to fully explore its potential across various therapeutic targets.

References

- Athuluri-Divakar, S. K., et al. (2016). A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling. Cell, 165(3), 643-655.

- Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na). (2023). PMC.

- Molecular structures of rigosertib and ON 01911.Na. Chemical... (n.d.).

- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.

- Rigosertib (ON-01910). (n.d.). MedChemExpress.

- Mechanism of action of rigosertib does not involve tubulin binding. (2019). bioRxiv.

- Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent. (2020). PMC.

- Technical Support Center: Synthesis of Substituted 2-Fluoropyridines. (n.d.). Benchchem.

- The Cyclopropyl Group in Medicinal Chemistry. (2020).

- Rigosertib for myelodysplastic syndrome - second line. (2020).

- The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applic

- Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cycliz

- Rigosertib Sodium. (n.d.). PubChem.

- Rigosertib. (n.d.). PubChem.

- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.

- Quinuclidine and DABCO Enhance the Radiofluorination of 5-Substituted 2-Halopyridines. (2025).

- Synthesis of 2-amino-5-fluoropyridine. (n.d.). ChemicalBook.

- Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. (2025). PubMed.

- Nucleophilic arom

- Synthesis of 2-amino-5-fluoropyridine. (n.d.).

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C

- Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. io.nihr.ac.uk [io.nihr.ac.uk]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. benchchem.com [benchchem.com]

- 6. Rigosertib | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. scientificupdate.com [scientificupdate.com]

- 9. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 5-Cyclopropoxy-2-fluoropyridine

Introduction: The Strategic Advantage of 5-Cyclopropoxy-2-fluoropyridine in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science.[1][2] This powerful reaction enables the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings, allowing for the strategic introduction of diverse functional groups. Within the extensive family of heteroaromatic substrates, pyridines are particularly well-suited for SNAr reactions due to the electron-deficient nature of the ring. The ring nitrogen atom effectively stabilizes the negatively charged intermediate, making the positions ortho (2-) and para (4-) to it highly susceptible to nucleophilic attack.[3][4][5][6]

The substrate, 5-cyclopropoxy-2-fluoropyridine, is an exemplary scaffold for SNAr. The fluorine atom at the C-2 position serves as an outstanding leaving group. Paradoxically, while the C-F bond is the strongest single bond to carbon, its participation in SNAr reactions is highly favorable. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate, not the cleavage of the C-F bond.[2][7][8] In fact, the high electronegativity of fluorine strongly activates the ring towards this initial attack, making fluoropyridines significantly more reactive than their chloro- or bromo-analogues.[7][9] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[7][10] This enhanced reactivity often translates to milder reaction conditions, broader functional group tolerance, and higher yields.[7][11]

This document serves as a comprehensive technical guide, providing detailed protocols and field-proven insights for performing SNAr reactions on 5-cyclopropoxy-2-fluoropyridine with a variety of nucleophile classes.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of 5-cyclopropoxy-2-fluoropyridine proceeds via a well-established two-step addition-elimination mechanism.[7]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C-2 position. This step breaks the aromaticity of the pyridine ring, forming a resonance-stabilized, high-energy anionic intermediate known as a Meisenheimer complex.[2][7][12] The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.[3][4]

-

Elimination of Fluoride: Aromaticity is restored in the second step through the elimination of the fluoride ion, which is an excellent leaving group in this context. This step is typically fast and results in the formation of the substituted pyridine product.

Core Protocol Considerations: A Guide to Reaction Optimization

The success of an SNAr reaction hinges on the judicious selection of several key parameters.

-

Nucleophile Scope: A significant advantage of SNAr on fluoropyridines is the vast array of nucleophiles that can be employed. This includes O-nucleophiles (alcohols, phenols), N-nucleophiles (primary/secondary amines, amides, N-heterocycles), S-nucleophiles (thiols, thiophenols), and even some C-nucleophiles.[7][11]

-

Base Selection: The role of the base is typically to deprotonate the nucleophile, thereby increasing its nucleophilicity. For potent nucleophiles like secondary amines, a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient.[7] For less reactive nucleophiles, such as primary alcohols or thiols, a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) may be necessary to generate the corresponding alkoxide or thiolate in situ.[11][12]

-

Solvent Choice: Polar aprotic solvents are the standard choice for SNAr reactions as they effectively solvate the charged Meisenheimer complex without protonating the nucleophile.[12] Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are common options.[12] In some cases, high-boiling point alcohols like tert-amyl alcohol can also serve as effective solvents.[7] It is crucial to use anhydrous solvents, especially when employing strong bases like NaH or KOtBu, to prevent quenching by atmospheric moisture.[7]

-

Temperature Control: The required reaction temperature is dependent on the nucleophilicity of the attacking species and the electronic nature of the pyridine substrate. While the high reactivity of 2-fluoropyridines often allows for lower temperatures, some transformations may require heating (50-130 °C) to achieve a reasonable reaction rate.[7][11]

Data Presentation: Optimized Conditions for SNAr Reactions

The following table summarizes generally effective reaction conditions for the SNAr of 2-fluoropyridines with various nucleophile classes. These serve as an excellent starting point for optimization with 5-cyclopropoxy-2-fluoropyridine.

| Nucleophile Class | Example Nucleophile | Recommended Base | Typical Solvent | Temperature (°C) | Time (h) |

| Nitrogen | |||||

| 1° or 2° Amine | Morpholine | K₃PO₄ | t-Amyl-OH | 110 | 3 |

| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 |

| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 |

| Oxygen | |||||

| 1°, 2°, or 3° Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 |

| Phenol | Phenol | K₃PO₄ | t-Amyl-OH | 110 | 12 |

| Sulfur | |||||

| Thiol | Thiophenol | K₃PO₄ | t-Amyl-OH | 110 | 3 |

Data adapted from established protocols for unsubstituted 2-fluoropyridine and are intended as a guide.[7][11]

Experimental Workflow and Protocols

A generalized workflow for conducting these reactions is outlined below. Adherence to an inert atmosphere technique is critical when using strong, moisture-sensitive bases.

Protocol 1: Synthesis of 2-Morpholino-5-cyclopropoxypyridine (N-Nucleophile)

This protocol details a standard procedure for the reaction with a secondary amine, a highly reliable transformation.

Materials:

-

5-Cyclopropoxy-2-fluoropyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

-

Anhydrous tert-amyl alcohol (to achieve ~0.2 M concentration)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add K₃PO₄ (2.0 equiv).

-

Purge the flask with an inert gas (N₂ or Ar).

-

Add 5-cyclopropoxy-2-fluoropyridine (1.0 equiv) and morpholine (1.2 equiv) via syringe.

-

Add anhydrous tert-amyl alcohol to achieve the desired concentration (e.g., 0.2 M).

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-